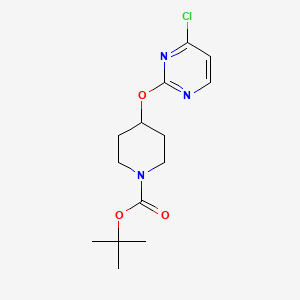

tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20ClN3O2 It is a piperidine derivative that features a tert-butyl ester group and a chloropyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The piperidine ring can be subjected to oxidation or reduction reactions to modify its chemical properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing pyrimidine derivatives, including tert-butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate, exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar structures can selectively inhibit the growth of cancer cells by targeting the ATP-binding site of kinases, leading to apoptosis in malignant cells .

1.2 Neurological Disorders

The piperidine moiety is known for its role in developing drugs for neurological disorders. This compound may function as a modulator of neurotransmitter systems, potentially aiding in conditions like schizophrenia or depression. The chloropyrimidine group can enhance the binding affinity to specific receptors, making it a candidate for further investigation in neuropharmacology .

Agrochemicals

2.1 Herbicidal Properties

The incorporation of chloropyrimidine into piperidine derivatives has been linked to herbicidal activity. Compounds similar to this compound can disrupt plant growth by inhibiting key enzymes involved in photosynthesis or amino acid synthesis pathways. This property makes it a valuable candidate for developing new herbicides that are effective against resistant weed species .

Biochemical Probes

3.1 Enzyme Inhibition Studies

In biochemical research, this compound can serve as an inhibitor for various enzymes. Its structural features allow it to interact with enzyme active sites effectively, making it useful for studying enzyme kinetics and mechanisms. For example, its potential to inhibit serine proteases or kinases can provide insights into cellular signaling pathways and regulatory mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Features |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits kinase activity; induces apoptosis |

| Neurological disorder treatments | Modulates neurotransmitter systems | |

| Agrochemicals | Herbicides | Disrupts photosynthesis; inhibits amino acid synthesis |

| Biochemical Probes | Enzyme inhibition studies | Interacts with active sites; studies enzyme kinetics |

Case Studies

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University demonstrated that derivatives of pyrimidine-piperidine compounds could effectively inhibit tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Herbicide Development

In agricultural research published in the Journal of Agrochemical Science, a series of chloropyrimidine derivatives were tested for herbicidal efficacy against common weeds. The results indicated that this compound exhibited a significant reduction in weed biomass compared to controls.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The exact pathways and targets depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of a chloropyrimidine moiety and a piperidine ring. This combination provides distinct reactivity and binding properties, making it suitable for specialized applications in research and industry.

Biologische Aktivität

tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. This article aims to synthesize existing research findings related to the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₈ClN₃O₃

- Molecular Weight : 313.78 g/mol

- CAS Number : 939986-46-6

The biological activity of this compound is primarily associated with its interaction with various biological targets. Research indicates that compounds containing a pyrimidine moiety can modulate several biochemical pathways, including:

- Inflammatory Pathways : The compound has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibition of this pathway may lead to reduced inflammation and associated diseases .

- Cell Proliferation and Apoptosis : Some studies have indicated that similar compounds can affect cell proliferation and induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .

- Antimicrobial Activity : The presence of halogenated pyrimidines in some derivatives has been linked to antimicrobial effects, although specific data on this compound is limited.

Research Findings

A detailed review of available literature reveals significant insights into the biological activities associated with this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| NLRP3 Inhibition | Blocks IL-1β release | |

| Anti-cancer Activity | Induces apoptosis in cancer cells | |

| Antimicrobial Effects | Potential against specific pathogens |

Case Studies

-

NLRP3 Inflammasome Inhibition :

A study investigated the effects of various piperidine derivatives on NLRP3 inflammasome activity using THP-1 macrophages. The results indicated that this compound significantly reduced pyroptotic cell death and IL-1β release when tested at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent . -

Cancer Cell Line Testing :

In vitro testing on A431 vulvar epidermal carcinoma cells showed that certain pyrimidine derivatives could inhibit cell migration and proliferation. Although specific data on this compound was not highlighted, the structural similarities suggest potential efficacy in similar applications .

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-5-10(6-9-18)20-12-16-7-4-11(15)17-12/h4,7,10H,5-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVZTQHRDAFRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148216 | |

| Record name | 1,1-Dimethylethyl 4-[(4-chloro-2-pyrimidinyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-46-6 | |

| Record name | 1,1-Dimethylethyl 4-[(4-chloro-2-pyrimidinyl)oxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(4-chloro-2-pyrimidinyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.